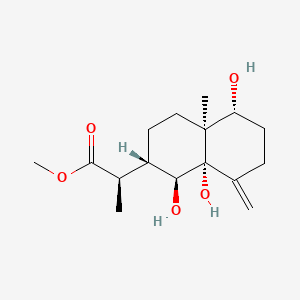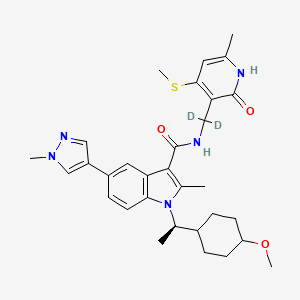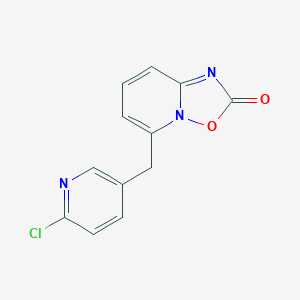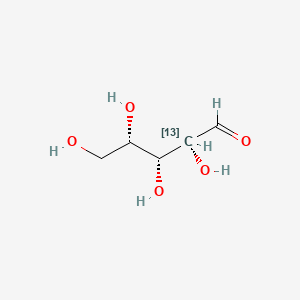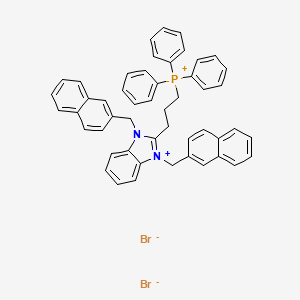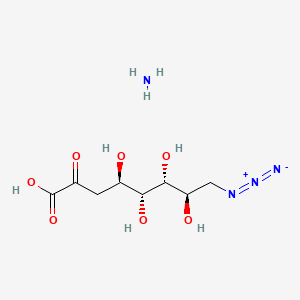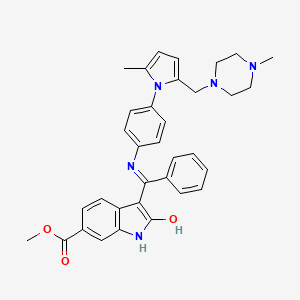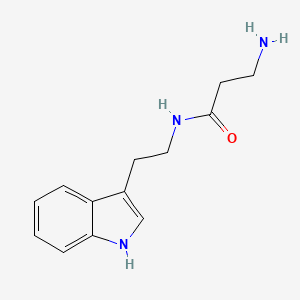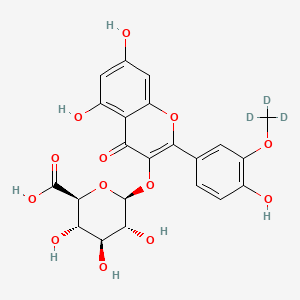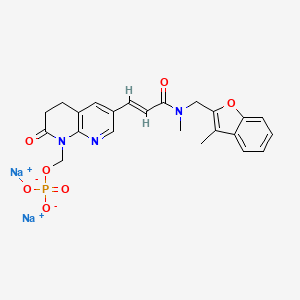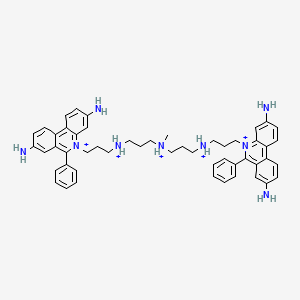
EthD-III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethidium Homodimer III, commonly known as Ethidium Homodimer III, is a red fluorescent nucleic acid dye used primarily for identifying dead cells. This compound is membrane-impermeant, meaning it cannot penetrate intact cell membranes. it can enter cells with compromised membranes, binding to nucleic acids and emitting bright red fluorescence. This property makes Ethidium Homodimer III particularly useful in distinguishing dead cells from live ones in various biological assays .
Métodos De Preparación
Ethidium Homodimer III is synthesized through a series of chemical reactions involving the condensation of ethidium bromide with other chemical reagents. The synthetic route typically involves the following steps:
Condensation Reaction: Ethidium bromide is reacted with a suitable aldehyde or ketone under acidic conditions to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield Ethidium Homodimer III.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity Ethidium Homodimer III.
Industrial production methods for Ethidium Homodimer III involve scaling up these synthetic routes under controlled conditions to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Ethidium Homodimer III undergoes several types of chemical reactions, including:
Oxidation: Ethidium Homodimer III can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ethidium Homodimer III can participate in substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethidium Homodimer III may yield oxidized derivatives with altered fluorescence properties, while reduction may result in reduced forms with different chemical characteristics .
Aplicaciones Científicas De Investigación
Ethidium Homodimer III has a wide range of scientific research applications, including:
Cell Viability Assays: Ethidium Homodimer III is commonly used in cell viability assays to distinguish between live and dead cells.
Fluorescence Microscopy: The compound’s bright red fluorescence allows for the visualization of dead cells under a fluorescence microscope.
Flow Cytometry: Ethidium Homodimer III is used in flow cytometry to quantify the proportion of dead cells in a cell population.
Microbial Viability: The compound is also used to assess the viability of microbial cells, including bacteria and yeast.
Mecanismo De Acción
The mechanism of action of Ethidium Homodimer III involves its selective binding to nucleic acids in cells with compromised membranes. When the cell membrane integrity is lost, Ethidium Homodimer III can enter the cell and bind to DNA or RNA. This binding results in a significant enhancement of the compound’s fluorescence, allowing for the detection of dead cells. The molecular targets of Ethidium Homodimer III are primarily nucleic acids, and its fluorescence properties are utilized to visualize and quantify dead cells in various assays .
Comparación Con Compuestos Similares
Ethidium Homodimer III is often compared with other similar compounds, such as:
Ethidium Homodimer I: Ethidium Homodimer III is a superior alternative to Ethidium Homodimer I, offering brighter fluorescence and better selectivity for dead cells.
Propidium Iodide: Both Ethidium Homodimer III and Propidium Iodide are used to stain dead cells, but Ethidium Homodimer III provides more intense fluorescence and is less toxic to cells.
Calcein-AM: While Calcein-AM is used to stain live cells, Ethidium Homodimer III is used to stain dead cells.
Ethidium Homodimer III’s unique properties, such as its bright red fluorescence and selective staining of dead cells, make it a valuable tool in various scientific research applications. Its advantages over similar compounds include higher fluorescence intensity and better selectivity, making it a preferred choice for many researchers .
Propiedades
Fórmula molecular |
C51H62N9+5 |
|---|---|
Peso molecular |
801.1 g/mol |
Nombre IUPAC |
bis[3-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylazaniumyl]propyl]-methylazanium |
InChI |
InChI=1S/C51H57N9/c1-58(28-8-24-56-26-10-30-59-48-34-40(54)18-22-44(48)42-20-16-38(52)32-46(42)50(59)36-12-4-2-5-13-36)29-9-25-57-27-11-31-60-49-35-41(55)19-23-45(49)43-21-17-39(53)33-47(43)51(60)37-14-6-3-7-15-37/h2-7,12-23,32-35,54-57H,8-11,24-31,52-53H2,1H3/p+5 |
Clave InChI |
RFKPEMJAXDKTJO-UHFFFAOYSA-S |
SMILES canónico |
C[NH+](CCC[NH2+]CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N)CCC[NH2+]CCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


